molecular formula C6H7NO2 B069276 1,4-Dihydropyridine-4-carboxylic acid CAS No. 182301-56-0

1,4-Dihydropyridine-4-carboxylic acid

Cat. No. B069276
M. Wt: 125.13 g/mol
InChI Key: KMEQEVKQSUNMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyridine-4-carboxylic acid, also known as DHP, is a chemical compound that belongs to the family of pyridine derivatives. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 1,4-Dihydropyridine-4-carboxylic acid is not fully understood, but it is believed to act as a calcium channel blocker. 1,4-Dihydropyridine-4-carboxylic acid has been shown to inhibit the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle and the reduction of blood pressure. 1,4-Dihydropyridine-4-carboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

1,4-Dihydropyridine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. 1,4-Dihydropyridine-4-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties. In addition, 1,4-Dihydropyridine-4-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,4-Dihydropyridine-4-carboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored. However, 1,4-Dihydropyridine-4-carboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. It is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for research on 1,4-Dihydropyridine-4-carboxylic acid. One area of research is the development of new synthesis methods for 1,4-Dihydropyridine-4-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the development of new applications for 1,4-Dihydropyridine-4-carboxylic acid, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 1,4-Dihydropyridine-4-carboxylic acid and its potential therapeutic effects.

Synthesis Methods

There are several methods for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, including the Hantzsch reaction, the Bohlmann-Rahtz reaction, and the Biginelli reaction. The Hantzsch reaction is the most commonly used method for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Bohlmann-Rahtz reaction is another popular method for synthesizing 1,4-Dihydropyridine-4-carboxylic acid, which involves the reaction of an aldehyde, a β-ketoester, and an alkyl or aryl isocyanide in the presence of a catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst.

Scientific Research Applications

1,4-Dihydropyridine-4-carboxylic acid has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, 1,4-Dihydropyridine-4-carboxylic acid has been used as a precursor for the synthesis of calcium channel blockers, which are used to treat hypertension and angina. 1,4-Dihydropyridine-4-carboxylic acid has also been used as a precursor for the synthesis of insecticides, herbicides, and fungicides. In addition, 1,4-Dihydropyridine-4-carboxylic acid has been used as a building block for the synthesis of polymers, dyes, and pigments.

properties

CAS RN

182301-56-0

Product Name

1,4-Dihydropyridine-4-carboxylic acid

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1,4-dihydropyridine-4-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-5,7H,(H,8,9)

InChI Key

KMEQEVKQSUNMCH-UHFFFAOYSA-N

SMILES

C1=CNC=CC1C(=O)O

Canonical SMILES

C1=CNC=CC1C(=O)O

synonyms

4-Pyridinecarboxylicacid,1,4-dihydro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.